(4Z)-4-(1-ethylquinolin-2(1H)-ylidene)-2-phenyl-5-(phenylamino)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-1-PHENYL-3-(PHENYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-1-PHENYL-3-(PHENYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common approach is the condensation of an appropriate quinoline derivative with a hydrazine derivative, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-1-PHENYL-3-(PHENYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyrazolone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
4-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-1-PHENYL-3-(PHENYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial agents.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound’s electronic properties make it suitable for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-1-PHENYL-3-(PHENYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as quinoline N-oxides and dihydroquinolines share structural similarities with 4-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-1-PHENYL-3-(PHENYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE.
Pyrazolone Derivatives: Compounds like antipyrine and aminopyrine also feature the pyrazolone ring and exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 4-[(2Z)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-1-PHENYL-3-(PHENYLAMINO)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its combination of the quinoline and pyrazolone moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C26H22N4O |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
(4Z)-4-(1-ethylquinolin-2-ylidene)-2-phenyl-5-phenyliminopyrazolidin-3-one |
InChI |
InChI=1S/C26H22N4O/c1-2-29-22-16-10-9-11-19(22)17-18-23(29)24-25(27-20-12-5-3-6-13-20)28-30(26(24)31)21-14-7-4-8-15-21/h3-18H,2H2,1H3,(H,27,28)/b24-23- |
InChI Key |
LUUCQXGRDYPNRB-VHXPQNKSSA-N |
Isomeric SMILES |
CCN1/C(=C\2/C(=NC3=CC=CC=C3)NN(C2=O)C4=CC=CC=C4)/C=CC5=CC=CC=C51 |
Canonical SMILES |
CCN1C(=C2C(=NC3=CC=CC=C3)NN(C2=O)C4=CC=CC=C4)C=CC5=CC=CC=C51 |
Origin of Product |
United States |
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